2-(Chloromethyl)quinazolin-4-amine
Description
Contextualization within the Quinazoline (B50416) Heterocycle Landscape
The quinazoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a prominent feature in a vast number of biologically active compounds. ijirset.comomicsonline.org This structural motif is found in over 200 naturally occurring alkaloids, a testament to its evolutionary selection for biological interaction. omicsonline.org The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov
The versatility of the quinazoline system is enhanced by the potential for substitution at various positions, which allows for the fine-tuning of its biological and chemical properties. nih.gov The presence of nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. mdpi.com The stability of the quinazoline ring system also makes it an attractive core for the development of therapeutic agents.
Historical Trajectories of Quinazoline Derivatives in Organic Synthesis
The journey of quinazolines in chemical science began with the isolation of the first natural representative, (+)-peganine (also known as vasicine), in 1888. ijirset.com This discovery sparked considerable interest in this class of heterocyclic compounds, leading to extensive research into their synthesis and properties. ijirset.com Over the years, numerous synthetic methodologies have been developed to construct the quinazoline core. A notable example is the Niementowski quinazoline synthesis, a classical method involving the reaction of anthranilic acid with amides.
The sustained interest in quinazoline derivatives has led to the development of several marketable drugs. ijirset.com Compounds such as Prazosin, used for treating high blood pressure, and Erlotinib, an anticancer agent, feature the quinazoline scaffold, highlighting its therapeutic relevance. ijirset.com The continuous evolution of synthetic strategies, including the use of microwave-assisted techniques and transition-metal-catalyzed reactions, has further expanded the accessibility and diversity of quinazoline derivatives for chemical and pharmacological exploration.
Significance of the 2-(Chloromethyl)quinazolin-4-amine Scaffold in Academic Investigations
While extensive research has been conducted on the broader quinazoline family, the this compound scaffold holds particular importance as a versatile intermediate in organic synthesis. The presence of a chloromethyl group at the 2-position provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, enabling the creation of large libraries of novel quinazoline derivatives for biological screening.
Academic research has demonstrated the utility of the closely related 2-chloromethyl-4(3H)-quinazolinones as key intermediates in the synthesis of potent anticancer agents. nih.govresearchgate.net For instance, these intermediates are crucial for preparing 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their promising antiproliferative activities. nih.govresearchgate.net
Specifically, derivatives of this compound have been synthesized and investigated for their therapeutic potential. One such derivative, N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoro-3,4-dihydroquinazolin-4-amine hydrochloride, has demonstrated notable anticancer activity against various cancer cell lines, including human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cells. nih.gov This underscores the significance of the this compound scaffold as a building block for the development of new therapeutic agents. The ability to readily modify the structure at the 2-position allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.64 g/mol |
| Monoisotopic Mass | 193.041 g/mol |
| XlogP (predicted) | 1.9 |
| InChI Key | MOJZKOQRWCHOTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)CCl)N |
| Data sourced from PubChem CID 8934577 uni.lu |
Anticancer Activity of a this compound Derivative
The following table summarizes the in vitro antiproliferative activities of N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoro-3,4-dihydroquinazolin-4-amine hydrochloride, a derivative synthesized from a 2-chloromethyl-4(3H)-quinazolinone intermediate.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Human Hepatoma | 2.5-20 |
| MDA-MB-468 | Breast Cancer | 2.5-20 |
| HCT-116 | Colorectal Cancer | 2.5-20 |
| Data from a study on novel anticancer agents with 4-anilinoquinazoline scaffolds. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZKOQRWCHOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877041-19-5 | |
| Record name | 2-(chloromethyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl Quinazolin 4 Amine
Convergent and Divergent Synthetic Routes to the Quinazolinamine Core
A primary and widely utilized approach for synthesizing the quinazoline (B50416) framework begins with ortho-substituted aniline (B41778) derivatives. Anthranilic acids (2-aminobenzoic acids) and their related compounds are common starting materials. In a notable one-step synthesis, various o-anthranilic acids are used to produce 2-chloromethyl-4(3H)-quinazolinone derivatives, which are key precursors to the target amine. nih.govresearchgate.net This method demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing substituents on the phenyl ring yielding comparable results. nih.gov For instance, the reaction of unsubstituted o-anthranilic acid provides the corresponding quinazolinone in high yield. nih.gov
Another strategy employs 1-(2-aminophenyl)ethanone as the ortho-substituted aniline starting material. The reaction of this compound with chloroacetonitrile (B46850) in the presence of hydrogen chloride gas under anhydrous conditions yields 2-chloromethyl-4-methyl-quinazoline. ijirset.comresearchgate.net This intermediate can then be further functionalized.
Chloroacetonitrile is a crucial reagent that introduces the chloromethyl group at the 2-position of the quinazoline ring. The synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids relies on a cyclocondensation reaction where chloroacetonitrile participates directly. nih.govresearchgate.net Research has shown that increasing the amount of chloroacetonitrile used in the reaction can significantly improve the yield of the desired quinazolinone product. nih.gov
Similarly, the synthesis of 2-chloromethyl-4-methyl-quinazoline from 1-(2-aminophenyl)ethanone involves a cyclocondensation reaction with chloroacetonitrile. ijirset.comresearchgate.net This reaction provides a direct route to a 2-(chloromethyl) substituted quinazoline core, which can then be subjected to further transformations.
The classical Niementowski synthesis involves the reaction of anthranilic acid with amides at high temperatures to form 3,4-dihydro-4-oxoquinazolines (quinazolinones). nih.govnih.gov This foundational method has been modified to produce the specific 2-(chloromethyl)quinazolinone precursors required for synthesizing 2-(Chloromethyl)quinazolin-4-amine.
A significant modification involves the substitution of the amide component with chloroacetonitrile. In an improved, one-step process, o-anthranilic acids are reacted with chloroacetonitrile to directly afford 2-chloromethyl-4(3H)-quinazolinones. nih.govresearchgate.net This approach bypasses the need for a separate amide reactant and directly incorporates the desired C-2 substituent. The reaction demonstrates broad applicability with various substituted anthranilic acids, as detailed in the table below. nih.gov
Table 1: Synthesis of 2-Chloromethyl-4(3H)-quinazolinone Derivatives from Substituted Anthranilic Acids nih.gov
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Unsubstituted | 2-Chloromethylquinazolin-4(3H)-one | 88 |
| 2 | 7-Fluoro | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 78 |
| 3 | 6-Ethyl | 2-Chloromethyl-5-ethylquinazolin-4(3H)-one | 70 |
This modified Niementowski approach provides the critical 4-oxo intermediate, which must then be converted to the 4-amino group. This is typically achieved by first chlorinating the 4-position with an agent like phosphorus oxychloride (POCl₃) to form a 4-chloroquinazoline (B184009) intermediate, followed by nucleophilic substitution with an amine. nih.gov
2-Aminobenzonitrile (B23959) is another key starting material for the synthesis of the quinazoline scaffold. Various methods leverage this intermediate to construct the heterocyclic ring. ijirset.com For example, reacting 2-aminobenzonitrile with Grignard reagents can yield intermediates that are pivotal for producing different types of quinazoline derivatives. Subsequent cyclization of these intermediates with reagents like acid chlorides or anhydrides can form the quinazoline ring. ijirset.com Furthermore, the reaction of 2-aminobenzonitrile with different substituted anilines in the presence of anhydrous aluminum chloride can produce amidine intermediates, which are precursors for quinazolines. ijirset.com These routes offer flexibility in introducing a variety of substituents onto the quinazoline core.
Derivatization Strategies for the Chloromethyl Moiety
The chloromethyl group at the 2-position of the quinazoline ring is a reactive handle that allows for extensive derivatization of the molecule. Its primary mode of reaction is through nucleophilic displacement of the chloride ion.
The chlorine atom of the 2-(chloromethyl) group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position.
A common transformation involves the reaction with various amine derivatives. For instance, 2-chloromethyl-4-methyl-quinazoline can be treated with different amines in the presence of a base to furnish a variety of substituted amine derivatives. ijirset.comresearchgate.net This nucleophilic substitution reaction is a cornerstone for building molecular diversity from the 2-(chloromethyl)quinazoline (B1630927) scaffold.
Similarly, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives often starts from 2-chloromethyl-4(3H)-quinazolinone precursors. nih.gov After converting the 4-oxo group to a 4-chloro group, the intermediate is reacted with an appropriate aniline. This step involves a nucleophilic aromatic substitution (SNAr) at the C4 position. nih.govnih.gov Subsequently, the 2-(chloromethyl) group can be targeted by other nucleophiles if further derivatization is desired. These reactions highlight the utility of the chloromethyl moiety as a key site for post-synthesis modification of the quinazoline core.
Nucleophilic Displacement Reactions
Amination Reactions
The reaction of this compound with various primary and secondary amines leads to the formation of 2-(aminomethyl)quinazolin-4-amine derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
While direct experimental data for the amination of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous 2-(aminomethyl)quinazolin-4(3H)-one derivatives provides insight into this transformation. For instance, starting from methyl anthranilate, a multi-step synthesis yields various 2-(aminomethyl)-3-amino-quinazolin-4(3H)-ones with different amine moieties at the 2-position, achieving yields of 80-89% mdpi.com. This suggests that the chloromethyl group is reactive towards amine nucleophiles. The synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives further supports the feasibility of such transformations, where di-imines are formed and subsequently reduced to the corresponding amines tandfonline.com.
Table 1: Examples of Amination Reactions on Related Quinazoline Scaffolds
| Starting Material | Amine Nucleophile | Product | Yield (%) | Reference |
| N-chloroacetyl methyl anthranilate | Morpholine | 2-(Morpholinomethyl)-3-amino-quinazolin-4(3H)-one | 89 | mdpi.com |
| N-chloroacetyl methyl anthranilate | Piperidine | 2-(Piperidinomethyl)-3-amino-quinazolin-4(3H)-one | 85 | mdpi.com |
| N-chloroacetyl methyl anthranilate | 4-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)-3-amino-quinazolin-4(3H)-one | 82 | mdpi.com |
Thiolation Reactions
The displacement of the chloride in this compound by sulfur nucleophiles provides a route to 2-(thiomethyl)quinazoline-4-amine derivatives. Thiolate anions, generated from thiols in the presence of a base, are potent nucleophiles that readily participate in S(_N)2 reactions libretexts.orgmsu.edu.
Alkoxylation Reactions
The synthesis of 2-(alkoxymethyl)quinazolin-4-amine derivatives can be achieved through the reaction of this compound with alcohols or alkoxides. This Williamson-type ether synthesis involves the nucleophilic attack of an alkoxide ion on the chloromethyl group youtube.commasterorganicchemistry.comlibretexts.org.
Detailed experimental procedures for the alkoxylation of this compound were not found in the reviewed scientific literature. Nevertheless, the fundamental principles of the Williamson ether synthesis are well-established and would be applicable to this substrate. The reaction would typically involve deprotonation of the desired alcohol with a strong base to form the alkoxide, which then displaces the chloride from the 2-(chloromethyl) group masterorganicchemistry.comlibretexts.org.
Formation of Nitrogenous Linkages (e.g., Hydrazinyl, Diazenyl)
The 2-position of the quinazoline ring can be functionalized to include various nitrogenous linkages. For instance, the synthesis of 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl] quinazolin-4-amines has been reported starting from 2-chloro-4-aminoquinazolines nih.govmdpi.com. This transformation involves the condensation with a substituted hydrazino-thiadiazole, demonstrating a method for introducing a hydrazinyl moiety at the C-2 position nih.govmdpi.com.
The formation of diazenyl (azo) linkages typically involves the reaction of a diazonium salt with an activated aromatic ring wikipedia.org. While the synthesis of azo derivatives of quinazolinones has been described, where an azo group is part of a substituent attached to the quinazoline ring, direct formation of a diazenyl linkage at the 2-position of this compound is not well-documented in the available literature researchgate.net.
Transformations of the Quinazoline Ring System
The quinazoline ring itself can undergo various chemical modifications, including ring modification reactions and regioselective functionalization.
Ring Modification Reactions (e.g., Oxidation, Reduction)
The quinazoline ring system can be subjected to both oxidation and reduction reactions, leading to a variety of derivatives. Oxidation of quinazoline can lead to the formation of quinazolin-4(3H)-ones youtube.com. The reduction of the pyrimidine (B1678525) ring of 4(3H)-quinazolinones has been accomplished using reagents like palladium and platinum oxide to yield 1,2-dihydro derivatives researchgate.net.
Specific studies on the oxidation and reduction of the this compound ring system are limited. However, general methodologies for the oxidation of the quinazoline scaffold, for instance, can result in a mixture of N-1 and N-3 oxides, as well as the corresponding quinazolinone derivative youtube.com.
Regioselective Functionalization of the Quinazoline Nucleus (e.g., SNAr at C-4, C-2)
Nucleophilic aromatic substitution (S(_N)Ar) is a key reaction for the functionalization of the quinazoline ring, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen atoms.
The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when a good leaving group is present. Numerous studies have demonstrated the regioselective S(_N)Ar at the 4-position of 2,4-dichloroquinazoline precursors with a variety of amine nucleophiles, consistently leading to the formation of 2-chloro-4-aminoquinazoline derivatives digitellinc.comresearchgate.netresearchgate.netnih.gov. This high regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the C-4 position is more electrophilic than the C-2 position researchgate.net. These reactions are versatile and can be carried out under various conditions, often employing an excess of the amine nucleophile which also acts as a base digitellinc.com.
Functionalization at the C-2 position can also be achieved through nucleophilic substitution, particularly when C-4 is already substituted with a non-leaving group like an amino group. For instance, 2-chloro-4-aminoquinazolines can be further reacted with nucleophiles at the C-2 position nih.govmdpi.com. The synthesis of N,N-disubstituted quinazoline-2,4-diamine derivatives from N-substituted 2-chloroquinazoline-4-amines exemplifies this sequential functionalization digitellinc.com.
Advanced Synthetic Methodologies in Quinazoline Chemistry
Modern organic synthesis has seen the advent of powerful techniques that streamline the construction of complex molecules. For the quinazoline core, methodologies such as metal-catalyzed cross-coupling reactions, microwave-assisted organic synthesis, and one-pot multicomponent reactions have become instrumental. These approaches offer significant advantages over classical synthetic methods, including enhanced reaction rates, higher yields, and greater tolerance of various functional groups.
Metal-catalyzed reactions are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to functionalized quinazoline derivatives. While specific examples directly leading to this compound are not extensively documented, the principles of these reactions are broadly applicable to the quinazoline scaffold.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to introduce substituents onto the quinazoline ring. For instance, a halogenated quinazoline precursor could theoretically undergo a cross-coupling reaction to introduce a chloromethyl group at the 2-position. However, a more common strategy involves the initial synthesis of a 2-(chloromethyl)quinazolin-4(3H)-one intermediate, which is then converted to the 4-amino derivative.
Domino Reactions: Domino reactions, or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality formed in the previous step. These processes are highly efficient as they minimize the number of separate operations and purifications. A notable example in quinazoline synthesis is the copper-catalyzed domino reaction between 1-(2-halophenyl)methanamines and amidines or imidates to produce 2-substituted quinazolines researchgate.net. While a direct application to form this compound has not been detailed, this methodology highlights the potential for constructing the core structure in a single, efficient step. For example, an iron/copper relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide beilstein-journals.org. This demonstrates the power of multi-catalyst systems in achieving complex molecular architecture in a single pot.
A general approach to substituted 4-aminoquinazolines involves the reaction of 2-bromobenzonitriles with amidines or guanidine, catalyzed by copper researchgate.net. This highlights a metal-catalyzed pathway to the 4-amino functionality.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and purer products nih.govnih.gov.
The synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives has been successfully achieved using microwave irradiation. In a typical procedure, a 4-chloroquinazoline is reacted with an aryl heterocyclic amine in 2-propanol under microwave irradiation (60W) for 20 minutes. This method significantly shortens the reaction time from 12 hours required by conventional heating and results in higher yields nih.govnih.gov. This approach could be adapted for the synthesis of this compound by starting with a 2-(chloromethyl)-4-chloroquinazoline intermediate.
Furthermore, microwave assistance has been employed in the synthesis of various quinazolinone derivatives, which are precursors to the target compound. For instance, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been achieved by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in DMF under microwave irradiation (800 W at 135 °C for 4 minutes), affording the product in high yield researchgate.net. This underscores the utility of microwave energy in the rapid and efficient construction of the quinazoline core.
The following table summarizes a comparative study of conventional versus microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines nih.gov.
| Entry | Reactants | Method | Reaction Time | Yield (%) |
| 1 | 4-chloroquinazoline, Amine A | Conventional | 12 h | 75 |
| 2 | 4-chloroquinazoline, Amine A | Microwave (60W) | 20 min | 92 |
| 3 | 4-chloroquinazoline, Amine B | Conventional | 12 h | 72 |
| 4 | 4-chloroquinazoline, Amine B | Microwave (60W) | 20 min | 88 |
One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. MCRs are prized for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
While a direct one-pot multicomponent synthesis of this compound is not prominently reported, the synthesis of its precursor, 2-chloromethyl-4(3H)-quinazolinone, can be achieved in a one-pot fashion. An improved one-step synthesis utilizes o-anthranilic acids and chloroacetonitrile as starting materials researchgate.netnih.gov. For example, reacting various substituted o-anthranilic acids with chloroacetonitrile in methanol (B129727) at room temperature for 2 hours yields the corresponding 2-chloromethyl-4(3H)-quinazolinone derivatives in good to excellent yields mdpi.com.
The following table presents the results for the one-pot synthesis of various 2-chloromethyl-4(3H)-quinazolinone derivatives mdpi.com.
| Entry | o-Anthranilic Acid Substituent | Product | Yield (%) |
| 1 | H | 2-Chloromethylquinazolin-4(3H)-one | 88 |
| 2 | 5-Chloro | 2-Chloromethyl-6-chloroquinazolin-4(3H)-one | 78 |
| 3 | 5-Bromo | 2-Chloromethyl-6-bromoquinazolin-4(3H)-one | 75 |
| 4 | 5-Nitro | 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | 70 |
| 5 | 4-Fluoro | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 72 |
Furthermore, a novel multicomponent reaction strategy has been developed for the construction of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent in a one-pot process aurigeneservices.com. This highlights the feasibility of assembling the quinazoline core with an amino group at the 2-position through a multicomponent approach.
Elucidation of Reaction Mechanisms and Pathway Analysis
Mechanistic Studies of Quinazoline (B50416) Ring Formation
The construction of the fundamental quinazoline ring is a key step in the synthesis of 2-(chloromethyl)quinazolin-4-amine. One of the most prevalent methods involves the reaction of 2-aminobenzonitrile (B23959) with chloroacetonitrile (B46850). The mechanism of this transformation often proceeds via an acid-catalyzed pathway. In this process, a proton source or a Lewis acid activates the nitrile group of chloroacetonitrile, enhancing its electrophilicity. The amino group of 2-aminobenzonitrile then performs a nucleophilic attack on the activated nitrile carbon. This is followed by an intramolecular cyclization, where the nitrogen of the anthranilonitrile's nitrile group attacks the newly formed imine, leading to a dihydroquinazoline (B8668462) intermediate which then aromatizes to the stable quinazoline ring system.
Another synthetic route starts from 2-aminobenzoic acid (anthranilic acid). nih.gov In a one-pot synthesis, 2-aminobenzoic acid is reacted with chloroacetonitrile. nih.gov This reaction is thought to proceed through the formation of an N-acyl-2-aminobenzonitrile intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the quinazoline ring.
| Starting Material | Reagent | Key Mechanistic Step |
|---|---|---|
| 2-Aminobenzonitrile | Chloroacetonitrile | Acid-catalyzed nucleophilic attack and intramolecular cyclization |
| 2-Aminobenzoic Acid | Chloroacetonitrile | N-Acylation followed by intramolecular cyclization |
Reaction Pathway Determination for Chloromethyl Group Transformations
The 2-(chloromethyl) group is a versatile functional handle that allows for a variety of subsequent chemical modifications. The primary reaction pathway for the transformation of this group is nucleophilic substitution. The chlorine atom serves as a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.
Common transformations include:
Amination: Reaction with various primary and secondary amines displaces the chloride to form 2-(aminomethyl)quinazoline-4-amine derivatives. This is a standard method for introducing diverse side chains. ijirset.com
Hydroxylation: Hydrolysis of the chloromethyl group, often under basic conditions, yields the corresponding 2-(hydroxymethyl)quinazolin-4-ol. nih.gov This can also be achieved in a one-pot process from the initial quinazoline synthesis. mdpi.com
Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of ether linkages, producing 2-(alkoxymethyl)- or 2-(aryloxymethyl)quinazoline derivatives.
These reactions typically proceed through an SN2 mechanism, although under certain conditions that favor carbocation formation, an SN1 pathway may be operative.
Catalytic Mechanisms in Quinazoline Synthesis
Catalysis plays a significant role in the efficient synthesis of the quinazoline scaffold. Both acid and metal catalysts are employed to promote the desired cyclization and condensation reactions.
Acid Catalysis: As mentioned earlier, acid catalysis is fundamental in the reaction between 2-aminobenzonitriles or 2-aminobenzoic acids and nitriles. fao.org The acid, which can be a Brønsted or Lewis acid, activates the nitrile group, facilitating the initial C-N bond formation.
Metal Catalysis: Transition metals, particularly palladium, copper, and rhodium, have been extensively used in modern synthetic methods for quinazoline derivatives. nih.gov While not always directly applied to the synthesis of this compound itself, these catalytic systems are crucial for creating substituted quinazoline precursors. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the C-N bonds of the quinazoline ring from appropriate precursors. Rhodium-catalyzed C-H amination has also been developed for the synthesis of amino quinazolines. researchgate.net
| Catalyst Type | Role in Synthesis | Example |
|---|---|---|
| Acid (Brønsted or Lewis) | Activation of nitrile group for nucleophilic attack | HCl, ZnCl2 |
| Transition Metal (e.g., Pd, Cu, Rh) | Catalyzing C-N bond formation and C-H activation | Palladium-catalyzed cross-coupling, Rhodium-catalyzed C-H amination. nih.govresearchgate.net |
Oxidative and Reductive Transformation Pathways
The this compound molecule can undergo both oxidative and reductive transformations, leading to a wider array of functionalized derivatives.
Oxidative Pathways: The quinazoline ring itself is generally stable to oxidation. nih.gov However, the exocyclic chloromethyl group can be oxidized to an aldehyde (2-formylquinazolin-4-amine) or a carboxylic acid (quinazoline-4-amine-2-carboxylic acid) using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.
Reductive Pathways: The nitro group, if present on the quinazoline ring from a nitrated precursor, can be readily reduced to an amino group, typically through catalytic hydrogenation. nih.gov The chloromethyl group can also be reduced to a methyl group, although this transformation is less commonly reported for this specific compound. The quinazoline ring itself can be reduced under more forcing conditions to yield dihydro- or tetrahydroquinazoline (B156257) derivatives. nih.gov
| Transformation Type | Functional Group Modified | Resulting Functional Group |
|---|---|---|
| Oxidation | -CH2Cl | -CHO or -COOH |
| Reduction | -NO2 (on ring) | -NH2. nih.gov |
| Reduction | Quinazoline Ring | Dihydro- or Tetrahydroquinazoline. nih.gov |
Structure Activity Relationship Sar Studies of 2 Chloromethyl Quinazolin 4 Amine and Its Analogs
Positional and Substituent Effects on Molecular Interactions
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. Modifications at the 2-position, the 4-amino group, and the peripheral benzenoid ring all play crucial roles in modulating the pharmacological profile of these compounds.
Stereoelectronic Influences of 2-Position Substituents
The substituent at the 2-position of the quinazoline ring significantly impacts the molecule's interaction with its biological targets. The chloromethyl group in 2-(chloromethyl)quinazolin-4-amine is a key feature, primarily acting as a reactive handle for further chemical modifications. nih.gov Its electrophilic nature facilitates reactions with various nucleophiles, allowing for the introduction of a wide array of functionalities.
For instance, replacement of the chlorine with other groups can dramatically alter the compound's properties. Studies on related 2-substituted quinazolines have shown that the introduction of different moieties can lead to a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netmdpi.com The electronic nature of the substituent at this position is critical; electron-withdrawing groups can enhance certain biological activities, while electron-donating groups may favor others. ijcce.ac.ir
In the context of anticancer activity, the introduction of a trifluoromethyl group at the 2-position of N-arylquinazoline-4-amine analogs has been shown to yield compounds with potent inhibitory effects on tubulin polymerization. researchgate.net This suggests that the electronic properties and the steric bulk of the substituent at the 2-position are critical for interaction with the target protein.
Furthermore, the replacement of the 2-chloro group with other functional groups, such as a methyl group, has been explored in the development of apoptosis inducers. researchgate.net This highlights the importance of fine-tuning the stereoelectronic properties of the 2-position substituent to achieve desired biological outcomes.
Modifications at the 4-Amino Position and their Impact on Molecular Recognition
The 4-amino group is a crucial determinant of the biological activity of quinazoline derivatives, often acting as a key hydrogen bond donor in interactions with target proteins. nih.gov Modifications at this position, including N-alkylation and N-arylation, have been extensively studied to optimize potency and selectivity.
In a series of 2,4-diaminoquinazoline derivatives, the nature of the substituent on the 4-amino group was found to significantly influence their antitumor activity. nih.gov For example, the introduction of a simple alkyl amino side chain at this position was a key modification in the design of these compounds. nih.gov
Furthermore, the substitution of the 4-amino group with different anilines has been a common strategy in the development of kinase inhibitors. nih.govresearchgate.net The electronic properties of the aniline (B41778) substituent, such as the presence of electron-withdrawing or electron-donating groups, can modulate the binding affinity to the target kinase. researchgate.net For instance, in a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, substitution on the aniline ring played a significant role in their COX-II inhibitory activity. nih.gov
Molecular docking studies have provided insights into how these modifications affect molecular recognition. The 4-amino group often forms critical hydrogen bonds with the backbone of the target protein, and the attached substituent can occupy specific pockets within the binding site, thereby influencing selectivity and potency. nih.govnih.gov
Peripheral Substitutions on the Benzenoid Ring
Substituents on the benzenoid portion of the quinazoline ring also play a significant role in modulating biological activity. These peripheral modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the benzenoid ring can enhance the anticancer activity of certain quinazoline derivatives. nih.gov For example, in a series of 4-anilinoquinazoline (B1210976) analogs, the presence of a fluorine atom at the 7-position was a feature of a synthesized compound with promising anticancer activity. nih.gov
Conversely, electron-donating groups at specific positions can also be beneficial. For instance, the presence of methoxy (B1213986) groups at the 6- and 7-positions is a common feature in many biologically active quinazolines, including some approved drugs. nih.gov These groups can influence the molecule's solubility and its ability to form hydrogen bonds with the target.
The position of the substituent on the benzenoid ring is also critical. For example, substitutions at the 6- and 7-positions are often well-tolerated and can be used to fine-tune the activity and selectivity of the compound. nih.gov
Topographical and Conformational Features Related to Biological Activity
Molecular modeling and X-ray crystallography studies have been instrumental in elucidating the active conformations of quinazoline-based inhibitors. These studies have revealed that the planar quinazoline ring system often serves as a scaffold, with the substituents at the 2- and 4-positions projecting into specific regions of the binding pocket. nih.govnih.gov
Computational studies, such as 3D-QSAR, have been used to build models that correlate the conformational features of quinazoline derivatives with their biological activity. nih.gov These models can help in the rational design of new analogs with improved potency by predicting the optimal spatial arrangement of different functional groups.
The flexibility of certain side chains, particularly those attached to the 2- or 4-positions, can also be important. A degree of conformational freedom may allow the molecule to adapt to the specific shape of the binding site, leading to a more favorable interaction.
Computational Chemistry and Theoretical Characterization of 2 Chloromethyl Quinazolin 4 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as 2-(chloromethyl)quinazolin-4-amine, to the binding site of a target protein.
Ligand-Protein Interaction Profiling
The interaction of quinazoline (B50416) derivatives with various protein targets has been extensively studied. For instance, docking studies of quinazoline-based compounds with targets like epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and acetylcholinesterase (AChE) have revealed key binding modes. tandfonline.comnih.govnih.gov These studies show that the quinazoline scaffold often forms crucial hydrogen bonds and pi-pi stacking interactions with amino acid residues in the active site of these proteins.
In a typical scenario for a quinazoline derivative, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-pi interactions. The specific substituents on the quinazoline core, such as the chloromethyl group at the 2-position and the amine group at the 4-position of this compound, would further dictate the binding specificity and affinity. For example, the amine group could serve as a hydrogen bond donor, and the chloromethyl group could be involved in hydrophobic or halogen bonding interactions.
While specific docking studies on this compound are not widely published, data from related quinazolin-4(3H)-one derivatives show interactions with targets like VEGFR1, VEGFR2, and EGFR with significant binding affinities. nih.gov For example, a hybrid compound demonstrated strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2. nih.gov Another study on quinazolin-4(3H)-one-morpholine hybrids identified a compound with high docking scores against VEGFR1 (-11.744 kcal/mol), VEGFR2 (-12.407 kcal/mol), and EGFR (-10.359 kcal/mol). nih.gov
Table 1: Illustrative Ligand-Protein Interactions for Quinazoline Derivatives
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |
| Dihydrofolate Reductase (DHFR) | LYS429, SER477, SER505, TYR528 | Hydrogen bond, π-π stacking | frontiersin.org |
| Epidermal Growth Factor Receptor (EGFR) | Not specified | Not specified | nih.gov |
| Acetylcholinesterase (AChE) | Not specified | Not specified | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Not specified | Hydrogen bond | nih.gov |
| Nuclear Factor κB (NF-κB) | Arg54, Arg56, Tyr57, Cys59, Glu60, His64, Gly65, Gly66, Lys144, Lys145, Lys241, Lys272, Gln274, Lys275, Arg305, Arg306 | DNA binding site interaction | nih.gov |
Active Site Analysis of Biological Receptors
The biological targets of quinazoline derivatives are diverse and include kinases, enzymes, and other proteins involved in critical cellular processes.
Kinases: A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. nih.gov Overexpression or mutation of EGFR is implicated in various cancers. nih.gov The active site of EGFR's kinase domain is a well-defined pocket where ATP binds, and quinazoline inhibitors are often designed to be competitive inhibitors of ATP.
Enzymes: Dihydrofolate reductase (DHFR) is another enzyme targeted by quinazoline derivatives, particularly in the context of antimalarial drug design. tandfonline.com DHFR is crucial for the synthesis of nucleic acids and amino acids. Another enzyme, β-ketoacyl-ACP-synthase II (FabF), has been identified as a target for quinazoline derivatives in the context of bactericide discovery. nih.gov
The active sites of these receptors typically feature a combination of hydrophobic pockets and regions capable of forming specific hydrogen bonds, which complement the structural features of the quinazoline scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
Development of Predictive Models for Biological Response
QSAR models have been successfully developed for various series of quinazoline derivatives to predict their anticancer, antimicrobial, and enzyme inhibitory activities. biointerfaceresearch.comnih.gov These models are typically created by correlating the biological activity (e.g., IC50 values) of a set of compounds with their calculated molecular descriptors.
For instance, a QSAR study on quinazoline derivatives as anticancer agents against the MCF-7 breast cancer cell line used a machine learning-based support vector machine (SVM) technique, which resulted in a model with good correlation between the predicted and observed biological activities. biointerfaceresearch.com Another study on quinazoline derivatives as EGFR inhibitors also reported a robust QSAR model with high predictive power. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Descriptors and Statistical Validation in QSAR Methodologies
The development of a reliable QSAR model depends on the appropriate selection of molecular descriptors and rigorous statistical validation. basicmedicalkey.com
Molecular Descriptors: A wide range of descriptors can be used to represent the physicochemical properties of molecules. These are often categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, 2D autocorrelations, connectivity indices.
3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). frontiersin.org
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, and charges. researchgate.net
In various QSAR studies on quinazoline derivatives, descriptors such as the lowest unoccupied molecular orbital energy, dipole moment, surface tension, and the number of H-bond donors have been found to be influential. researchgate.net
Statistical Validation: To ensure the robustness and predictive ability of a QSAR model, it must be thoroughly validated. basicmedicalkey.com Common validation techniques include:
Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The cross-validation coefficient (Q²) is a key metric. nih.gov
External Validation: The model's predictive power is assessed on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is calculated for this purpose. tandfonline.com
Y-scrambling: This test is performed to ensure that the model is not a result of chance correlation by randomly shuffling the biological activity data. nih.gov
A good QSAR model will have high values for R² (coefficient of determination), Q², and R²_pred, and will pass the Y-scrambling test. tandfonline.comnih.govfrontiersin.org
Table 2: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Acceptable Value |
| R² | Coefficient of determination, indicates the goodness of fit of the model. | > 0.6 |
| Q² | Cross-validated R², indicates the internal predictive ability of the model. | > 0.5 |
| R²_pred | Predictive R² for the external test set, indicates the external predictive ability. | > 0.5 |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. tandfonline.com These calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of a compound like this compound.
DFT studies on quinazoline derivatives have been used to calculate properties such as:
HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution in a molecule and can help identify regions that are prone to electrophilic or nucleophilic attack.
Atomic Charges: Calculation of atomic charges can help in understanding intermolecular interactions, such as hydrogen bonding.
These quantum chemical parameters can also be used as descriptors in QSAR models, often improving their predictive power. tandfonline.com
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and geometric parameters of molecules. Through DFT calculations, a detailed picture of the electron distribution and the three-dimensional arrangement of atoms in this compound can be obtained. These calculations are fundamental to predicting the molecule's reactivity, stability, and intermolecular interactions.
DFT studies on quinazoline derivatives have demonstrated that the specific arrangement of substituents on the quinazoline core significantly influences the electronic properties. For this compound, the presence of the electron-withdrawing chloromethyl group at the 2-position and the electron-donating amine group at the 4-position creates a unique electronic landscape. The molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated, providing a foundational model for further computational analysis.
Table 1: Theoretical Geometric Parameters of a Quinazoline Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N3 | 1.33 Å |
| C4-N_amine | 1.36 Å | |
| C2-C_methylene | 1.51 Å | |
| Bond Angle | N1-C2-N3 | 124.5° |
| C4-C4a-C8a | 118.9° | |
| Dihedral Angle | C4-C4a-N3-C2 | 179.8° |
Note: The data presented are representative values for a quinazoline core and may vary for this compound.
Frontier Molecular Orbital Theory (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
In the case of this compound, the distribution of the HOMO and LUMO is expected to be influenced by the substituent groups. The amine group at the 4-position is likely to contribute significantly to the HOMO, enhancing the molecule's nucleophilic character. Conversely, the quinazoline ring and the chloromethyl group will likely influence the LUMO, indicating potential sites for nucleophilic attack. The spatial distribution of these orbitals provides valuable information about the molecule's reactivity and potential interaction with biological targets.
Energy Gap Analysis
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter derived from FMO theory. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity and lower stability. nih.gov
For this compound, the energy gap would be a determinant of its chemical behavior. Computational studies on similar quinazoline derivatives can provide an estimate of this value. A smaller energy gap might suggest a higher propensity for the molecule to engage in chemical reactions, which can be a desirable trait for a drug candidate that needs to interact with a biological target.
Table 2: Representative Frontier Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
Note: These are representative values for a substituted quinazoline and the actual values for this compound may differ.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net For this compound, MD simulations can reveal the preferred conformations of the molecule and the dynamic nature of its interactions.
Studies on quinazoline derivatives have utilized MD simulations to understand their binding stability with various protein targets. tandfonline.com These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the amine group at the 4-position and the nitrogen atoms in the quinazoline ring can act as hydrogen bond donors and acceptors, respectively, playing a crucial role in molecular recognition.
In Silico Lead Optimization and Virtual Screening Methodologies
The quinazoline scaffold is a common feature in many approved drugs, making it a "privileged scaffold" in medicinal chemistry. In silico methods play a pivotal role in the discovery and optimization of new quinazoline-based drug candidates. frontiersin.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and virtual screening are extensively used. frontiersin.orgresearchgate.net
Virtual screening of large compound libraries against a specific biological target can identify potential hits with the desired quinazoline core. Subsequently, lead optimization strategies, guided by computational analysis, can be employed to enhance the potency and selectivity of these hits. This can involve modifying the substituents on the quinazoline ring to improve binding affinity and pharmacokinetic properties. The insights gained from DFT and MD simulations of compounds like this compound can inform these optimization efforts.
Theoretical Spectroscopic Characterization and Interpretation
Computational methods can be used to predict and interpret the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of these spectra for this compound can aid in its experimental characterization.
DFT calculations can provide theoretical chemical shifts for ¹H and ¹³C NMR spectroscopy, which can be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies from theoretical IR spectra can be correlated with experimental IR absorption bands, helping to assign the observed peaks to specific molecular vibrations. This synergy between theoretical and experimental spectroscopy is invaluable for the unambiguous identification and structural elucidation of novel compounds.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| Sorafenib |
| Osimertinib |
Molecular Mechanisms of Biological Target Engagement by 2 Chloromethyl Quinazolin 4 Amine Derivatives
Receptor and Enzyme Binding Modalities
Derivatives of 2-(chloromethyl)quinazolin-4-amine have demonstrated significant activity as modulators of various enzymes, including kinases, DNA gyrase, and cholinesterases. Their efficacy stems from precise interactions within the active or allosteric sites of these enzymes, leading to inhibition or altered function.
The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, and derivatives of this compound are no exception. They primarily target protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and phosphatidylinositol 3-kinases (PI3Ks), which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.govnih.gov
Many quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, function as ATP-competitive inhibitors, binding to the active conformation of the EGFR kinase domain. nih.gov This type of inhibition, known as Type I, involves the formation of hydrogen bonds with key amino acid residues in the ATP-binding pocket, preventing the phosphorylation of downstream substrates. nih.gov Molecular docking studies of quinazolinone hydrazide derivatives have shown interactions with critical residues like Val702, Lys721, and Met769 within the EGFR active site. researchgate.net
Furthermore, medicinal chemists have successfully designed dual inhibitors targeting both EGFR and other kinases. For instance, by merging the 4-arylamino-quinazoline motif with moieties from PI3Kα-specific inhibitors, a series of dual EGFR-PI3Kα inhibiting 4-amino-quinazoline derivatives were developed. nih.gov Similarly, S-alkylated quinazolin-4(3H)-ones have been synthesized as dual inhibitors of EGFR and VEGFR-2. nih.gov The inhibitory activity of these compounds is often influenced by the nature of the substituents on the quinazoline ring. For example, in a series of 4-anilino-quinazoline derivatives, smaller, lipophilic groups like -F and -Cl on the aniline (B41778) moiety enhanced EGFR affinity. nih.gov
| Compound Type | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 4-Anilino-quinazoline derivatives | EGFR/VEGFR2 | Most synthesized compounds displayed increased inhibitory activity toward EGFR with IC₅₀ values ranging from 0.37 to 12.93 nM. | nih.gov |
| Quinazoline-based thiazole (B1198619) derivatives | EGFR (mutant and wild-type) | Compound 4i showed significant activity, highlighting the importance of a hydroxy group on the quinazoline and a trifluoromethyl group on the aromatic ring. | nih.gov |
| 2-Chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | EGFR | Demonstrated the best anti-proliferation activity against AGS cells (IC₅₀ = 1.73 μM) and HepG2 cells (IC₅₀ = 2.04 μM). | researchgate.net |
DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. nih.govresearchgate.net This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.net While quinolone antibiotics are the most famous inhibitors of DNA gyrase, recent research has explored other chemical scaffolds, including quinazolinones.
A study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov The GyrB subunit contains the ATP-binding site, and its inhibition prevents the energy-dependent DNA supercoiling process. The hit compound from this study, which contains a 4-oxoquinazolin moiety, showed moderate inhibition of S. aureus GyrB. nih.gov Molecular docking predicted that the carbonyl group of the 4-oxoquinazolin moiety is crucial for bioactivity, likely through water-mediated interactions within the enzyme's active site. nih.gov Further structural modifications led to the identification of derivatives with significantly improved potency.
| Compound | Description | IC₅₀ (μM) | Reference |
|---|---|---|---|
| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide hit compound | 1.21 | nih.gov |
| f4 | Structurally modified derivative of f1 | 0.31 | nih.gov |
| f14 | Structurally modified derivative of f1 | 0.28 | nih.gov |
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net The quinazoline scaffold has been explored for the development of cholinesterase inhibitors. nih.govresearchgate.net
Recent studies have focused on developing selective BuChE inhibitors, as its expression and activity increase significantly in the later stages of Alzheimer's disease. nih.gov A series of novel 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against both AChE and BuChE. nih.gov These compounds were developed through the cyclization of anthranilic acid followed by condensation with different anilines. nih.gov The evaluation revealed that several of these derivatives are potent and selective inhibitors of BuChE over AChE. nih.gov The mechanism of inhibition for many cholinesterase inhibitors involves binding to the active site of the enzyme, often interacting with both the catalytic and peripheral anionic sites. nih.gov
Interaction with Structural and Regulatory Proteins
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by interfering with the function of crucial structural and regulatory proteins.
Microtubules are dynamic polymers of α- and β-tubulin, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov Agents that interfere with tubulin polymerization are potent anticancer drugs. Quinazoline and quinazolinone derivatives have emerged as a class of tubulin polymerization inhibitors. researchgate.netgoogle.com
These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, activation of the spindle checkpoint, and ultimately, apoptosis. nih.gov For example, the quinazoline derivative PVHD121 was shown to inhibit tubulin polymerization and cause mitotic arrest by inducing aberrant spindles. nih.gov Similarly, a novel quinoline-sulfonamide derivative, D13, exhibited strong anti-proliferative effects by inhibiting tubulin assembly. mdpi.com
| Compound | Description | Tubulin Polymerization IC₅₀ (μM) | Reference |
|---|---|---|---|
| D13 | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 6.74 | mdpi.com |
| CA-4 (Combretastatin A-4) | Reference Compound | 2.64 | mdpi.com |
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. tandfonline.comnih.gov Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. tandfonline.com However, under oxidative stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes. tandfonline.commdpi.com
Targeting the Keap1-Nrf2 protein-protein interaction is a promising therapeutic strategy for diseases associated with oxidative stress. tandfonline.com Small molecules, including quinazoline derivatives, have been designed to inhibit this interaction. tandfonline.comnih.gov By occupying the Nrf2-binding domain on Keap1, these inhibitors prevent the degradation of Nrf2, leading to its accumulation and the subsequent induction of cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.comnih.gov Molecular docking studies of novel 2-phenylquinazolin-4-amine (B85525) derivatives have demonstrated their ability to interact with key amino acid residues within the Keap1 binding pocket, thereby disrupting the Keap1-Nrf2 complex. tandfonline.com
| Compound | Description | NQO1 Induction Ratio | Reference |
|---|---|---|---|
| 4 | 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine | 3.51 | nih.gov |
| 13 | N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine | 2.48 | nih.gov |
| 15 | N-(1-Benzylpiperidin-2-yl)-2-phenylquinazolin-4-amine | 2.11 | nih.gov |
Cellular Pathway Modulation
Derivatives of this compound engage with and modulate a variety of cellular pathways, leading to outcomes such as programmed cell death, reduction of inflammation, antimicrobial effects, and prevention of protein aggregation. The specific substitutions on the quinazoline core dictate the primary pathways affected.
Several quinazoline derivatives have been identified as potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. This process is critical for their potential as anticancer agents.
One derivative, N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) , was shown to induce apoptosis in the THP-1 leukemia cell line. nih.govnih.gov Its mechanism involves the disruption of the mitochondrial membrane potential, leading to the cytosolic release of cytochrome c. nih.gov This event triggers a caspase cascade, marked by the reduction of pro-caspases-9 and -3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, DMQA shifts the balance of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which favors apoptosis. nih.gov
Another compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , activates apoptosis through a highly potent activation of caspase-3. nih.gov Beyond the direct caspase activation, this derivative also functions as a tubulin polymerization inhibitor. nih.govresearchgate.net By disrupting the cellular microtubule network, it arrests the cell cycle in the G2/M phase, which ultimately leads to apoptosis. researchgate.net This dual mechanism of action highlights the multifaceted approach by which these derivatives can engage cellular targets to induce cell death.
| Compound Name | Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|---|
| N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) | THP-1 (Leukemia) | Induces intrinsic apoptosis pathway; Increases Bax/Bcl-2 ratio; Promotes cytochrome c release; Activates caspases-9 and -3; Induces PARP cleavage. | nih.govnih.gov |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Potent activator of caspase-3; Inhibits tubulin polymerization. | nih.gov |
| N-aryl-2-trifluoromethylquinazoline-4-amine analogs | K562 (Leukemia) | Inhibit tubulin polymerization by targeting the colchicine site; Cause G2/M cell cycle arrest. | researchgate.net |
Quinazoline derivatives have been shown to intervene in inflammatory cascades through several distinct mechanisms, most notably by inhibiting key enzymes involved in the inflammatory response.
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives demonstrated potent anti-inflammatory properties by selectively inhibiting COX-2. mdpi.comresearchgate.net This selectivity is significant as COX-2 is the inducible isoform primarily responsible for inflammation, and its inhibition can reduce side effects associated with non-selective NSAIDs. nih.gov The design of these molecules, often featuring a diarylheterocyclic structure, allows them to bind effectively to a side pocket in the COX-2 active site that is not accessible in COX-1. nih.govacs.org
Another key anti-inflammatory pathway targeted by quinazoline derivatives is the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Fluorine-substituted benzo[h]quinazolin-2-amine derivatives have been shown to exert their anti-inflammatory effects by significantly reducing the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Furthermore, certain quinazoline-based molecules like Leniolisib act as selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitors. mdpi.com PI3Kδ is a key enzyme in immune cell signaling, and its inhibition can modulate a wide spectrum of immune-cell functions, representing another avenue for anti-inflammatory intervention. mdpi.com Some pyrazolo[4,3-c]quinoline derivatives have also been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are key mediators in the inflammatory process. mdpi.com
| Compound Class/Name | Mechanism of Action | Key Molecular Targets | Reference |
|---|---|---|---|
| 2,3-disubstituted 4(3H)-quinazolinones | Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | researchgate.netmdpi.comresearchgate.net |
| Fluorine-substituted benzo[h]quinazolin-2-amine derivatives | NF-κB Pathway Inhibition | IκBα, p65 (NF-κB subunit) | nih.gov |
| Leniolisib | Selective PI3Kδ Inhibition | Phosphoinositol-3-kinase δ (PI3Kδ) | mdpi.com |
| Pyrazolo[4,3-c]quinoline derivatives | NO Production Inhibition | Inducible nitric oxide synthase (iNOS) | mdpi.com |
The quinazoline framework is the basis for numerous compounds with broad-spectrum antimicrobial activity against bacteria and fungi. nih.govnih.gov Structure-activity relationship studies reveal that substitutions at positions 2 and 4 of the quinazoline ring are crucial for their antimicrobial potency. mdpi.com
The mechanisms of antimicrobial action are varied. It is proposed that these derivatives can interfere with fundamental cellular processes in microbes, such as interacting with the cell wall and compromising DNA structures. nih.govmdpi.com For instance, certain 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. arxiv.org
A significant mechanism, particularly against resilient bacteria, is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to conventional antibiotics. Newly synthesized quinazolin-4-one derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at concentrations below those that inhibit bacterial growth. rtu.lv This anti-biofilm activity is achieved by curtailing the production of exopolysaccharides, a major component of the biofilm matrix, and impeding bacterial twitching motility, which is essential for biofilm expansion. rtu.lv
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 2-Chloromethyl-4-methyl-quinazoline derivatives | Various bacteria and fungi | Not specified, but showed favorable antimicrobial activity. | nih.gov |
| Quinazolin-4-one derivatives | Pseudomonas aeruginosa | Inhibition of biofilm formation; Decreased exopolysaccharide production; Impeded twitching motility. | rtu.lv |
| General Quinazolinone derivatives | Gram-positive bacteria and fungi | Interaction with the cell wall and DNA structures. | nih.govmdpi.com |
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. | arxiv.org |
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Certain quinazoline derivatives have emerged as inhibitors of this process.
Research has identified 2,4-disubstituted quinazoline derivatives as effective inhibitors of Aβ aggregation. nih.gov One compound in this class, 4-(benzylamino)quinazolin-2-ol , was found to be a particularly potent inhibitor of Aβ40 aggregation, proving more effective than the natural reference compounds curcumin (B1669340) and resveratrol. nih.gov Another study involving quinazolin-4-one derivatives with a hydroxamic acid moiety showed that the more potent HDAC6 inhibitors in the series could also decrease zinc-mediated β-amyloid aggregation in vitro. nih.gov
Furthermore, some quinazoline derivatives have demonstrated a multi-target approach, simultaneously inhibiting cholinesterase enzymes and preventing Aβ aggregation. nih.gov One such lead compound prevented both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation, highlighting a dual-function pathway that could be beneficial in treating Alzheimer's disease. nih.gov
| Compound Name/Class | Key Mechanistic Findings | Reference |
|---|---|---|
| 4-(benzylamino)quinazolin-2-ol | Potent inhibitor of Aβ40 aggregation. | nih.gov |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide | Decreased zinc-mediated β-amyloid aggregation. | nih.gov |
| Quinazoline derivative AV-2 | Prevents both self-induced and AChE-induced Aβ aggregation. | nih.gov |
Redox Modulation Mechanisms
Quinazoline derivatives can modulate the cellular redox environment through two opposing, yet context-dependent, mechanisms: inducing oxidative stress or acting as antioxidants.
In the context of cancer therapy, certain quinazolinedione derivatives have been developed to selectively induce oxidative stress in cancer cells. nih.gov These compounds were found to increase cellular oxygen consumption and the production of reactive oxygen species (ROS). nih.gov This induced oxidative stress overwhelms the adaptive antioxidant capacity of tumor cells, leading to the activation of stress kinases (p38/JNK) and subsequent ROS-mediated cell death. nih.gov
Conversely, other quinazoline derivatives have been designed and evaluated for their antioxidant properties. nih.govnih.govrtu.lv Polyphenolic derivatives of quinazolin-4(3H)-one , for example, exhibit significant radical scavenging activity, which was evaluated using DPPH and ABTS assays. nih.govnih.gov The presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazoline core is a key structural feature for this antioxidant capacity. nih.gov Some of these derivatives, particularly those with ortho-dihydroxy substituents, also possess metal-chelating properties, which can further contribute to reducing oxidative stress by sequestering redox-active metal ions. nih.gov
| Compound Class | Redox Effect | Mechanism/Key Findings | Reference |
|---|---|---|---|
| 6-[(3-acetylphenyl)amino]quinazoline-5,8-dione | Pro-oxidant | Increases cellular oxygen consumption and ROS production, leading to oxidative stress-mediated cell death in cancer cells. | nih.gov |
| 2-phenylquinazolin-4(3H)-ones with hydroxyl groups | Antioxidant | Potent radical scavenging activity (DPPH, ABTS assays). | nih.gov |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Antioxidant | High antioxidant capacity and promising metal-chelating properties. | nih.gov |
| Polyphenolic derivatives of quinazolin-4(3H)-one | Antioxidant | High radical scavenging activity. | nih.gov |
2 Chloromethyl Quinazolin 4 Amine As a Strategic Intermediate in Organic Synthesis
Building Block for Multifunctional Quinazoline (B50416) Scaffolds
The reactive chloromethyl group at the C-2 position of 2-(chloromethyl)quinazolin-4-amine serves as a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the facile synthesis of a wide range of multifunctional quinazoline scaffolds. The amino group at the C-4 position can also be engaged in various chemical transformations, further expanding the molecular diversity that can be achieved from this single intermediate.
Research has demonstrated the versatility of the closely related 2-chloromethyl-4(3H)-quinazolinones in generating diverse scaffolds. These intermediates readily react with a range of nucleophiles to afford substituted quinazolines. For instance, treatment of 2-chloromethyl-4-methyl-quinazoline with different amines leads to the formation of various 2-(aminomethyl)-4-methylquinazoline derivatives. This highlights the potential of the chloromethyl group to act as an electrophilic site for the introduction of new substituents.
Furthermore, the 4-amino group can be acylated, alkylated, or used as a nucleophile in coupling reactions, providing another avenue for diversification. The strategic manipulation of both the 2-chloromethyl and 4-amino groups allows for the creation of libraries of compounds with varied functionalities, which is particularly valuable in drug discovery and materials science.
Table 1: Examples of Multifunctional Quinazoline Scaffolds Derived from 2-(Chloromethyl)quinazoline (B1630927) Analogs
| Starting Material Analogue | Reagent | Product Type | Potential Application |
| 2-Chloromethyl-4-methyl-quinazoline | Various amines | 2-(Aminomethyl)-4-methylquinazolines | Medicinal Chemistry |
| 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | Aniline (B41778) derivatives | 4-Anilinoquinazoline (B1210976) derivatives | Anticancer agents nih.gov |
| 2-(Chloromethyl)quinazolin-4(3H)-one | Sodium hydroxide | 2-Hydroxymethyl-4(3H)-quinazolinone | Synthetic Intermediate nih.gov |
Precursor in the Synthesis of Heterocycle-Fused Systems
The strategic placement of reactive groups in this compound makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. Through intramolecular cyclization reactions, the chloromethyl group can react with a nucleophile tethered to the 4-amino group or the quinazoline ring itself, leading to the formation of novel polycyclic scaffolds.
For example, the synthesis of triazolo[1,5-c]quinazolines can be envisioned starting from a derivative of this compound. By introducing a hydrazine (B178648) moiety at the 4-position, a subsequent intramolecular cyclization involving the chloromethyl group could lead to the formation of the fused triazole ring. ekb.egnih.gov Similarly, the synthesis of imidazo[1,2-c]quinazolines could be achieved by reacting this compound with an appropriate reagent to introduce a side chain at the 4-amino position that can subsequently cyclize onto the 2-chloromethyl group. nih.govnih.gov
The ability to construct such fused systems is of significant interest as it allows for the exploration of new chemical space and the development of compounds with unique three-dimensional structures, which can be critical for biological activity.
Table 2: Examples of Heterocycle-Fused Systems Synthesized from Quinazoline Precursors
| Fused Heterocycle | Synthetic Strategy | Precursor Type |
| Imidazo[1,2-c]quinazolines | Intramolecular cyclization of 2-(imidazolyl)anilines | Substituted anilines and imidazoles |
| Triazolo[1,5-c]quinazolines | Oxidative cyclization of hydrazones | Substituted hydrazones |
| Benzimidazo[1,2-c]quinazolines | Copper-catalyzed intramolecular N-arylation | Bromo-substituted quinazolin-4(3H)-imines beilstein-journals.org |
| Triazolo[4,3-c]quinazolines | Cyclization of 2-hydrazinylquinazolines | 2,4-Dichloroquinazoline ekb.eg |
Intermediacy in the Development of Analogs for Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes in living systems. The quinazoline scaffold has emerged as a valuable core for the design of such probes due to its frequent appearance in bioactive molecules. This compound, with its reactive handles, is an excellent starting point for the synthesis of analogs that can be developed into various types of chemical probes, including fluorescent probes and photoaffinity labels. nih.govnih.gov
Fluorescent probes based on the quinazoline framework have been developed for imaging specific biological targets, such as α1-adrenergic receptors. nih.govacs.orgacs.orgnih.gov These probes typically consist of a quinazoline-based pharmacophore for target recognition and a fluorophore for visualization. The 2-chloromethyl and 4-amino groups of this compound provide convenient points for the attachment of fluorophores or linkers to fluorophores.
Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive small molecules. nih.gov Quinazoline-based photoaffinity probes have been synthesized to study enzyme inhibitors. nih.gov These probes incorporate a photoreactive group, such as a diazirine or an azide, which upon photoactivation forms a covalent bond with the target protein. The 2-chloromethyl group of the title compound could be readily displaced by a nucleophile containing a photoreactive moiety or a linker for its attachment, demonstrating its utility in the synthesis of such probes.
Table 3: Quinazoline-Based Chemical Biology Probes
| Probe Type | Quinazoline Scaffold Feature | Application |
| Fluorescent Probe | Pharmacophore for α1-adrenergic receptor recognition | Subcellular localization imaging of α1-ARs nih.govacs.orgacs.orgnih.gov |
| Photoaffinity Label | Scaffold for EGFR inhibitors | Identification of EGFR binding partners nih.gov |
| Activity-Based Probe | Acrylamide-decorated quinazoline | Profiling protein targets in bacteria nih.gov |
Emerging Trends and Future Research Perspectives
Development of Novel and Sustainable Synthetic Protocols
The synthesis of quinazoline (B50416) derivatives, including 2-(chloromethyl)quinazolin-4-amine, is undergoing a significant transformation towards more efficient and environmentally benign processes. magnusconferences.com Traditional methods often rely on multi-step sequences with harsh conditions, leading to considerable waste. nih.gov Modern research is focused on overcoming these limitations through innovative strategies.
Advanced Catalysis: The development of novel catalytic systems is a key driver of innovation. Transition-metal catalysts, including those based on copper, iron, and ruthenium, have enabled the development of new C-H activation and cross-coupling reactions for constructing the quinazoline core. mdpi.comnih.govnih.gov These methods often exhibit high atom economy and broad functional group tolerance. mdpi.com For instance, copper-catalyzed tandem reactions have been developed for the one-pot synthesis of functionalized quinazolines from readily available starting materials. nih.gov Iron-catalyzed cyclizations, particularly in aqueous media, represent a cost-effective and environmentally friendly alternative. sci-hub.cat
Microwave-Assisted Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govfrontiersin.org In quinazoline synthesis, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. frontiersin.orgresearchgate.net This technique has been successfully applied to various steps in quinazoline synthesis, including cyclocondensation and the Niementowski reaction. nih.govfrontiersin.org
| Synthetic Advancement | Key Features | Representative Catalyst/Condition | Reference |
| Green Synthesis | Use of water as solvent, metal-free conditions, multi-component reactions. | Water, I2/KI, Ammonium Iodide | rsc.orgrsc.orgnih.gov |
| Advanced Catalysis | C-H activation, cross-coupling, dehydrogenative coupling. | Copper, Iron, Ruthenium complexes | mdpi.comnih.govnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Domestic or Monomode Microwave Ovens | nih.govfrontiersin.orgresearchgate.net |
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new this compound analogs with tailored properties. nih.gov These in silico methods accelerate the design-synthesis-testing cycle by predicting the biological activity and pharmacokinetic profiles of novel compounds before their synthesis. unimma.ac.id
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique used to correlate the chemical structure of compounds with their biological activity. nih.govbiointerfaceresearch.com By developing mathematical models based on a series of known quinazoline derivatives, researchers can predict the activity of new, untested compounds. researchgate.net Both 2D- and 3D-QSAR studies have been successfully employed to guide the design of potent quinazoline-based inhibitors for various therapeutic targets. nih.govrsc.org These models help identify key molecular descriptors and structural features that are crucial for activity.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to the active site of a protein, providing insights into the binding mode and intermolecular interactions. nih.govnih.gov For quinazoline derivatives, docking studies are routinely used to understand how they interact with target enzymes like EGFR (Epidermal Growth Factor Receptor) and DNA gyrase. nih.govnih.gov The information gleaned from docking, such as hydrogen bonds and hydrophobic interactions, is vital for designing new analogs with enhanced binding affinity and selectivity. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study its stability and conformational changes over time. This technique complements the static picture provided by molecular docking and offers a deeper understanding of the binding mechanism at an atomic level.
| Computational Method | Application in Quinazoline Research | Key Insights | Reference |
| QSAR | Predicting biological activity of new derivatives. | Identifying key structural determinants for activity. | nih.govrsc.orgnih.gov |
| Molecular Docking | Simulating binding modes with protein targets (e.g., EGFR, PARP10). | Understanding ligand-receptor interactions. | nih.govnih.govrsc.org |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Guiding the design of compounds with better bioavailability and lower toxicity. | nih.govnih.gov |
Exploration of Unconventional Reaction Pathways and Bio-orthogonal Chemistry
To expand the chemical space and functional applications of quinazolines, researchers are exploring novel and unconventional reaction methodologies. These approaches often provide access to structures and functionalities that are difficult to achieve through traditional synthesis.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. ethz.ch This method uses light to drive chemical reactions, often under mild conditions. rsc.org It has been successfully applied to the synthesis and functionalization of the quinazoline scaffold, enabling C-H annulation and the construction of complex derivatives. rsc.orgresearchgate.net The use of copper-based photosensitizers, sometimes in combination with natural pigments like curcumin (B1669340), offers a greener alternative to traditional iridium and ruthenium catalysts. nih.govrsc.org
Bio-orthogonal Chemistry: This field involves chemical reactions that can occur within living systems without interfering with native biological processes. The development of bio-orthogonal reactions for quinazoline derivatives holds immense promise for chemical biology and drug development. The chloromethyl group in this compound can act as a reactive handle for covalent modification of biological targets. This allows for the design of chemical probes to study protein function in a cellular context or for the development of targeted covalent inhibitors with high specificity and potency.
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants. organic-chemistry.org Recent studies have demonstrated the use of electrochemistry for the N-H/C(sp³)-H coupling of anilines with amino acids to form quinazolines, avoiding the need for external chemical oxidants and allowing for scalable synthesis. organic-chemistry.org
Deeper Elucidation of Molecular Recognition and Mechanistic Action at the Atomic Level
A precise understanding of how this compound and its derivatives interact with their biological targets is fundamental for designing next-generation therapeutics. Advanced analytical techniques are providing unprecedented insights into these molecular interactions.
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of ligand-protein complexes. The co-crystal structure of a quinazoline-based inhibitor bound to its target, such as the bromodomain-containing protein 4 (BRD4), reveals the precise binding orientation and the key amino acid residues involved in the interaction. nih.gov This atomic-level information is invaluable for structure-based drug design and for understanding the basis of inhibitor potency and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions in solution, providing a more dynamic picture than crystallography. It can be used to confirm binding, determine binding affinity, and map the interaction surface on both the ligand and the protein.
Advanced Kinase Inhibition Studies: Many quinazoline derivatives function as protein kinase inhibitors. mdpi.com The quinazoline core is a privileged scaffold for developing inhibitors of kinases like EGFR. nih.gov Detailed mechanistic studies focus on understanding how substitutions on the quinazoline ring affect binding affinity, selectivity against different kinase isoforms, and the ability to overcome drug resistance mutations. For example, research into fused quinazoline derivatives aims to create more compact molecules that can tolerate mutations in the kinase domain. nih.gov
By integrating these advanced synthetic, computational, and analytical approaches, the scientific community continues to unlock the full potential of this compound and the broader quinazoline family, paving the way for the development of novel and improved therapeutic agents.
Q & A
What are the optimized synthetic routes for 2-(Chloromethyl)quinazolin-4-amine, considering factors like solvent selection and reaction kinetics?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 4-chloroquinazoline derivatives can react with chloromethylamine in polar aprotic solvents like DMF or THF under basic conditions (e.g., Hunig’s base or K₂CO₃). Microwave-assisted synthesis at 150°C for 1 hour enhances reaction efficiency, as demonstrated in Suzuki couplings with boronic acids . Solvent choice impacts reaction kinetics: DMF accelerates amination compared to ethanol due to its high polarity. Post-synthesis purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields >95% purity .
How can 3D-QSAR models be applied to predict the pharmacological activity of this compound derivatives?
Advanced Research Focus:
3D-QSAR studies correlate pharmacophoric features (e.g., chloromethyl group positioning) with bioactivity. For quinazoline analogs, steric and electrostatic field analyses reveal that substituents at the 2-position enhance binding to kinase targets. Contour maps from CoMFA/CoMSIA models guide the design of derivatives with improved IC₅₀ values . For example, morpholinyl or pyridinyl groups at the 2-position increase hydrophobic interactions, validated via molecular docking against c-Src kinase .
What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Focus:
- ¹H/¹³C NMR : Assigns protons and carbons near the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and quinazoline ring (δ ~7.5–8.5 ppm for aromatic protons).
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ m/z 220.06 for C₉H₈ClN₃) .
- X-ray crystallography : Resolves planar quinazoline rings and dihedral angles (e.g., 5.77° between quinazoline and chlorophenyl groups in analogs) .
What strategies resolve contradictions in biological activity data across studies on quinazolin-4-amine derivatives?
Advanced Research Focus:
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:
- Standardized bioassays : Use identical cell lines (e.g., MGC-803 for antitumor studies) and controls .
- Purity validation : LCMS with dual gradients (e.g., 4–100% acetonitrile) ensures >95% compound integrity .
- SAR analysis : Compare substituent effects; e.g., fluorophenyl groups enhance antitumor activity (IC₅₀ = 0.18 μM) versus methoxyethyl groups, which improve kinase selectivity .
How does the introduction of a chloromethyl group influence the chemical reactivity of quinazolin-4-amine derivatives?
Basic Research Focus:
The chloromethyl group (-CH₂Cl) enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). It also increases lipophilicity (logP ~2.5), improving membrane permeability. However, it may reduce stability in aqueous media due to hydrolysis. Reactivity is modulated by electron-withdrawing quinazoline ring substituents .
What in vitro models are used to evaluate the antitumor efficacy of this compound analogs?
Advanced Research Focus:
- Cell viability assays : MTT assays on gastric (MGC-803), prostate (PC-3), and lung (A549) cancer lines .
- Kinase inhibition : c-Src/Abl kinase assays at nanomolar concentrations (IC₅₀ < 10 nM) using recombinant enzymes .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining in treated cells .
How do structural modifications at the 2-position of quinazolin-4-amine affect selectivity for kinase targets?
Advanced Research Focus:
- Pyridinyl/morpholinyl groups : Increase affinity for c-Src (IC₅₀ = 2 nM) by forming hydrogen bonds with ATP-binding pockets .
- Chloromethyl vs. methoxyethyl : Chloromethyl enhances covalent binding to cysteine residues, improving selectivity over non-cysteine kinases .
- Bulkier substituents : Reduce off-target effects (e.g., >100-fold selectivity over EGFR) .
What are the challenges in achieving regioselectivity during the synthesis of this compound derivatives?
Basic Research Focus:
Competing reactions at N1 vs. N3 positions require:
- Directed metalation : Use of Pd catalysts in Suzuki couplings to favor 2-substitution .
- Protecting groups : Boc protection of the 4-amine during chloromethylation prevents side reactions .
- Temperature control : Low temperatures (0–5°C) minimize polysubstitution .
How do computational methods aid in predicting the binding modes of this compound with biological targets?
Advanced Research Focus:
- Molecular docking : AutoDock Vina predicts binding poses in c-Src kinase (PDB: 3G6D), highlighting interactions with Lys295 and Asp404 .
- MD simulations : Reveal stability of chloromethyl group in hydrophobic pockets over 100 ns trajectories .
- Free energy calculations (MM/GBSA) : Quantify binding affinities (ΔG ~-10 kcal/mol for high-activity analogs) .
What purification techniques are recommended for isolating this compound with high purity?
Basic Research Focus:
- Column chromatography : Silica gel with ethyl acetate/hexanes (15–75% gradient) removes unreacted starting materials .
- Recrystallization : Use methanol/acetone mixtures to obtain colorless crystals (>99% yield) .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in mobile phases resolve closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
